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Compound of Interest

Compound Name:
1-(4-Chloro-3-

methylphenyl)ethanone

Cat. No.: B154754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

1-(4-Chloro-3-methylphenyl)ethanone, a key intermediate in various chemical syntheses.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable insights for its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 1-(4-Chloro-3-methylphenyl)ethanone.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.82 d 1H Ar-H

7.74 dd 1H Ar-H

7.42 d 1H Ar-H

2.56 s 3H -C(O)CH₃

2.41 s 3H Ar-CH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

196.8 C=O

137.3 Ar-C

135.8 Ar-C

134.7 Ar-C

130.6 Ar-CH

128.5 Ar-CH

126.8 Ar-CH

26.5 -C(O)CH₃

20.8 Ar-CH₃

Solvent: CDCl₃

Table 3: FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~1685 Strong C=O stretch (ketone)

~1605, ~1558 Medium-Strong C=C stretch (aromatic)

~1260 Strong C-C(=O)-C stretch

~830 Strong C-Cl stretch

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

168 ~50 [M]⁺ (Molecular Ion)

170 ~16 [M+2]⁺ (Isotope Peak)

153 100 [M-CH₃]⁺ (Base Peak)

125 ~30 [M-CH₃CO]⁺

97 ~20

77 ~25 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-(4-Chloro-3-methylphenyl)ethanone (typically 5-10 mg for ¹H NMR and 20-50

mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5

mm NMR tube.
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¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width,

an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient

number of scans are acquired to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify

the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid 1-(4-Chloro-3-methylphenyl)ethanone can be obtained using the

Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed

directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample

and the crystal surface. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by

co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal is recorded prior to the sample measurement and

automatically subtracted.

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A small amount of the sample is introduced into the instrument, often via

a direct insertion probe or after separation by gas chromatography. In the EI source, the

sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation. The resulting ions are then separated by their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow
The logical flow of acquiring and interpreting the spectral data for 1-(4-Chloro-3-
methylphenyl)ethanone is illustrated in the diagram below.
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Data Acquisition Data Processing & Analysis Interpretation

1-(4-Chloro-3-methylphenyl)ethanone Sample

NMR Spectrometer

FT-IR Spectrometer (ATR)

Mass Spectrometer (EI)

Raw NMR Data (FID)

Raw IR Data (Interferogram)

Raw MS Data

Fourier Transform & Phasing

Fourier Transform

Peak Detection & Integration

¹H & ¹³C NMR Spectra

IR Spectrum

Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Chloro-3-
methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154754#spectral-data-for-1-4-chloro-3-methylphenyl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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